2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS No.: 941873-07-0
Cat. No.: VC5697135
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941873-07-0 |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.406 |
| IUPAC Name | 2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H22N2O4/c1-25-17-8-10-18(11-9-17)26-14-19(23)21-15-5-4-6-16(13-15)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23) |
| Standard InChI Key | QMDSUXMEIZQUDS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises two primary moieties:
-
4-Methoxyphenoxy group: A phenyl ring substituted with a methoxy (-OCH₃) group at the para position, linked via an ether bond to the acetamide backbone.
-
3-(2-Oxopiperidin-1-yl)phenyl group: A phenyl ring substituted at the meta position with a 2-oxopiperidin-1-yl group, a six-membered lactam ring.
The acetamide bridge (-NH-C(=O)-CH₂-O-) connects these aromatic systems, creating a planar configuration that may facilitate intermolecular interactions such as hydrogen bonding and π-π stacking .
Key Functional Groups
-
Amide bond: The -NH-C(=O)- group is a hallmark of peptide-like structures, influencing solubility and stability.
-
Ether linkage: The -O- bridge between the acetamide and 4-methoxyphenyl group enhances metabolic resistance compared to ester analogs .
-
Lactam ring: The 2-oxopiperidin-1-yl group introduces conformational rigidity and potential hydrogen-bonding sites via its ketone oxygen .
Physicochemical Properties
Based on structural analogs (e.g., PubChem CID 3236979), the compound likely exhibits:
-
Molecular weight: ~380–400 g/mol (estimated via fragment analysis).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxy and amide groups .
-
LogP: ~2.5–3.0, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Structural Elucidation
Proposed Synthetic Routes
While no direct synthesis data exists for this compound, pathways for analogous phenylacetamides suggest a multi-step approach:
-
Formation of 4-methoxyphenoxyacetic acid:
-
Amidation with 3-(2-oxopiperidin-1-yl)aniline:
Challenges in Synthesis
-
Steric hindrance: The meta-substituted aniline may reduce reaction yields due to decreased nucleophilicity.
-
Lactam stability: The 2-oxopiperidin-1-yl group requires protection during acidic or basic conditions to prevent ring-opening .
Crystallographic Insights
Although crystallographic data for this compound is unavailable, related chalcone derivatives (e.g., C₂₄H₂₁NO₄) exhibit intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing planar configurations . Similar interactions are anticipated in the title compound, with potential C–H⋯π stacking between phenyl rings.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual aromatic systems and amide bridge align with scaffolds used in:
-
Antidepressants: Structural similarity to trazodone (a 5-HT₂A antagonist) .
-
Anticancer agents: Lactam rings are prevalent in proteasome inhibitors (e.g., bortezomib) .
Material Science
The methoxyphenoxy group could enhance thermal stability in polymers, akin to polyether ether ketone (PEEK) derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume